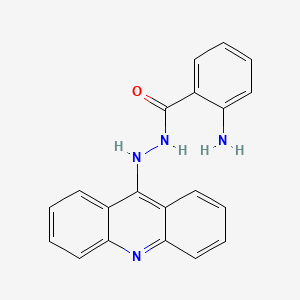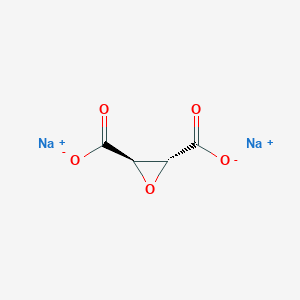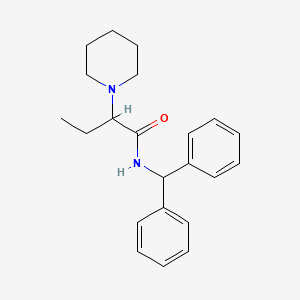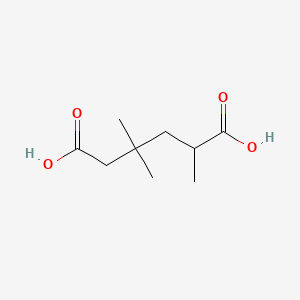
2,4,4-Trimethylhexanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethylhexanedioic acid typically involves the oxidation of 2,4,4-Trimethylhexanol. The reaction is carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate aldehyde, which is further oxidized to the corresponding carboxylic acid.
Industrial Production Methods: On an industrial scale, this compound can be produced via the catalytic oxidation of 2,4,4-Trimethylhexane. This process involves the use of metal catalysts such as cobalt or manganese in the presence of oxygen. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields.
化学反应分析
Types of Reactions: 2,4,4-Trimethylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form the corresponding alcohols or aldehydes.
Substitution: The carboxylic acid groups can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and oxygen in the presence of metal catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Alcohols, amines, and other nucleophiles in the presence of acid or base catalysts.
Major Products:
Oxidation: Higher oxidation state products such as ketones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Esters, amides, or other derivatives.
科学研究应用
2,4,4-Trimethylhexanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, resins, and plasticizers.
作用机制
The mechanism of action of 2,4,4-Trimethylhexanedioic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The specific pathways and targets involved depend on the context of its application and the nature of the interacting molecules.
相似化合物的比较
2,4,4-Trimethylhexanedioic acid can be compared with other similar compounds such as:
Adipic Acid: A linear dicarboxylic acid with a similar structure but without the methyl groups. Adipic acid is widely used in the production of nylon and other polymers.
2,2,4-Trimethyladipic Acid: Another methylated derivative of adipic acid with a different methyl group arrangement. It has similar chemical properties but may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific methyl group arrangement, which can influence its chemical reactivity and interactions with other molecules.
属性
CAS 编号 |
3937-59-5 |
|---|---|
分子式 |
C9H16O4 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
2,4,4-trimethylhexanedioic acid |
InChI |
InChI=1S/C9H16O4/c1-6(8(12)13)4-9(2,3)5-7(10)11/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13) |
InChI 键 |
RLEQVGMLDNITBW-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C)(C)CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



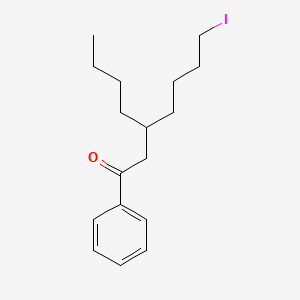
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14152267.png)
![Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14152270.png)
![1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14152276.png)
![5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14152283.png)
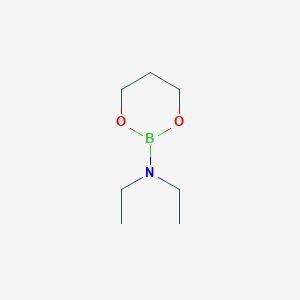

![2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B14152307.png)

